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Compound of Interest

Compound Name:
Ethyl 3-(2-

bromophenyl)propanoate

Cat. No.: B146710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of experimentally verified spectra in public databases,

this guide presents predicted data based on the analysis of analogous compounds. Detailed

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and

similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-(2-
bromophenyl)propanoate. These predictions are derived from the known spectral

characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and

various brominated aromatic esters.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.55 Doublet 1H Ar-H

~7.25-7.35 Multiplet 2H Ar-H

~7.10 Multiplet 1H Ar-H

4.15 Quartet 2H -OCH₂CH₃

3.15 Triplet 2H Ar-CH₂-

2.70 Triplet 2H -CH₂-COO-

1.25 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~172.5 C=O (Ester)

~140.0 Ar-C (quaternary, C-Br)

~133.0 Ar-CH

~131.0 Ar-CH

~128.5 Ar-CH

~127.5 Ar-CH

~124.5 Ar-C (quaternary)

~60.5 -OCH₂CH₃

~35.0 Ar-CH₂-

~30.0 -CH₂-COO-

~14.0 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2980, ~2940 Medium Aliphatic C-H stretch

~1735 Strong C=O (Ester) stretch

~1590, ~1470 Medium-Weak Aromatic C=C stretch

~1180 Strong C-O (Ester) stretch

~750 Strong

C-Br stretch, ortho-

disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization - EI)

m/z Relative Intensity Assignment

258/256 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

213/211 Medium [M - OCH₂CH₃]⁺

185/183 Medium [M - COOCH₂CH₃]⁺

171/169 High [C₇H₆Br]⁺

104 Medium [C₈H₈]⁺ (from rearrangement)

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for aromatic esters and may require optimization for

specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of Ethyl 3-(2-bromophenyl)propanoate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse sequence

Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 1 second

Number of Scans: 16-32

Processing: Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Solvent: CDCl₃

Temperature: 298 K
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Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Parameters:

Spectral Width: 240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 512-1024

Processing: Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

As Ethyl 3-(2-bromophenyl)propanoate is expected to be a liquid at room temperature, a

neat (thin film) sample is appropriate.

Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top to create a thin, uniform film.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Background: A background spectrum of the clean, empty sample compartment should be

acquired prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

Injector Temperature: 250 °C

Column: Standard non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium

Mass Analysis:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Source Temperature: 230 °C

Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical

experimental workflow.
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Diagram 1: Spectroscopic Analysis Workflow
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Caption: Logical flow from sample synthesis to structural elucidation.
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Diagram 2: General Experimental Workflow for Spectroscopic Analysis
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Caption: Step-by-step workflow for obtaining spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-(2-
bromophenyl)propanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
2-bromophenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b146710?utm_src=pdf-body-img
https://www.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-2-bromophenyl-propanoate
https://www.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-2-bromophenyl-propanoate
https://www.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-2-bromophenyl-propanoate
https://www.benchchem.com/product/b146710#spectroscopic-data-nmr-ir-ms-of-ethyl-3-2-bromophenyl-propanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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